![molecular formula C6H4ClN3 B1521739 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1119280-66-8](/img/structure/B1521739.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase .
Synthesis Analysis
The synthesis of this compound involves the use of a microwave technique . This method is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps . The compound has been found to be most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 153.57 .Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine ont montré des résultats prometteurs dans la recherche anticancéreuse . Ces composés ont été testés in vitro sur sept lignées cellulaires cancéreuses humaines sélectionnées, dont MCF7, A549, HCT116, PC3, HePG2, PACA2 et BJ1 . Certains composés ont montré une activité significative, en particulier contre la lignée cellulaire MCF7 .
Induction de l'apoptose
Ces composés ont également été trouvés pour induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Il s'agit d'un mécanisme crucial dans le traitement du cancer car il conduit à la mort des cellules cancéreuses .
Arrêt du cycle cellulaire
Certains dérivés de this compound ont été trouvés pour provoquer un arrêt du cycle cellulaire en phase G1/S dans les cellules MCF7 . Cela empêche les cellules de se diviser et de proliférer, inhibant ainsi la croissance du cancer .
Fragmentation de l'ADN
Certains de ces composés ont été observés pour augmenter le pourcentage d'ADN fragmenté dans les cellules MCF7 traitées . C'est un autre mécanisme par lequel ces composés exercent leurs effets anticancéreux .
Inhibition des kinases
Les dérivés de pyrrolo[2,3-d]pyrimidine ont été découverts comme des inhibiteurs de kinases multi-cibles potentiels . Ils ont montré une activité significative contre les enzymes EGFR, Her2, VEGFR2 et CDK2 . Cela fait d'eux des candidats potentiels pour le développement de nouveaux traitements anticancéreux .
Activation des protéines pro-apoptotiques
Ces composés ont été trouvés pour augmenter l'activité des protéines pro-apoptotiques telles que la caspase-3 et Bax . En même temps, ils diminuent l'activité des protéines anti-apoptotiques comme Bcl-2 . Cette double action améliore leurs effets anticancéreux .
Mécanisme D'action
Target of Action
It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .
Mode of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .
Biochemical Pathways
Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .
Pharmacokinetics
It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .
Action Environment
It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.
Safety and Hazards
The safety information for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine indicates that it is a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction could potentially be leveraged for the treatment of diabetes .
Cellular Effects
The cellular effects of this compound are quite significant. It has been found to exhibit potent cytotoxic effects against various human cancer cell lines . For example, certain derivatives of this compound were found to be highly active against MCF7 cells, a type of breast cancer cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For instance, it has been found to bind with high affinity to the Bcl2 anti-apoptotic protein . This interaction leads to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and the down-regulation of anti-apoptotic genes such as Bcl2, Il-8, and CDK4 .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and long-term effects on cellular function .
Metabolic Pathways
It is known that pyrrolo[3,2-d]pyrimidines can interact with a broad range of biological components, including enzymes, peptides, and metabolites .
Propriétés
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPASWKWXDDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672149 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119280-66-8 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

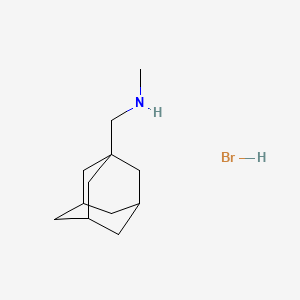
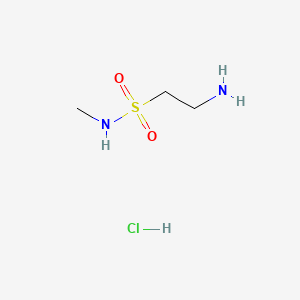


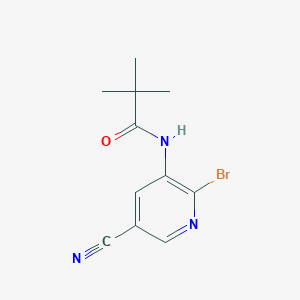
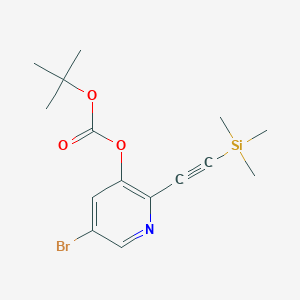
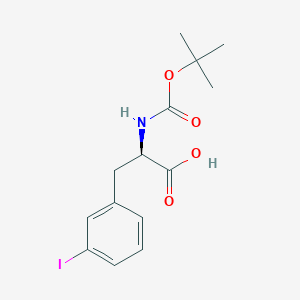
![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)
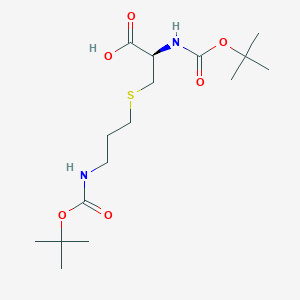
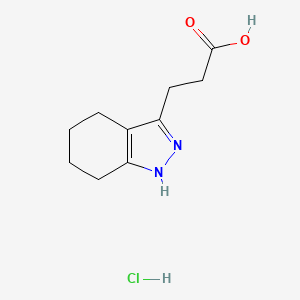
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
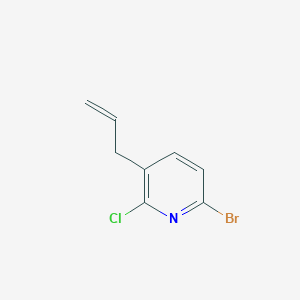
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
